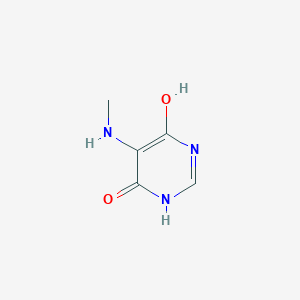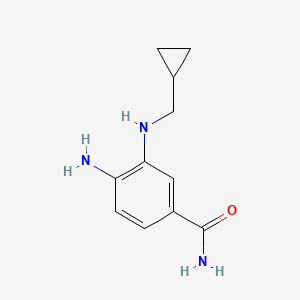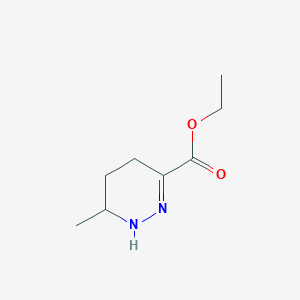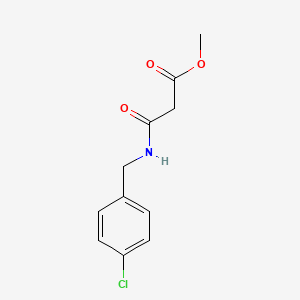![molecular formula C12H14F3O5P B13103250 [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester: is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propyl chain ending in a phosphonic acid dimethyl ester group. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester typically involves the reaction of 4-trifluoromethylphenol with a suitable propylating agent, followed by the introduction of the phosphonic acid dimethyl ester group. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate nucleophilic substitution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxo-propyl chain, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized phenoxy derivatives.
Reduction: Alcohols and reduced phosphonic acid derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can interact with enzyme active sites, leading to the inhibition of specific biochemical pathways .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials .
Wirkmechanismus
The mechanism of action of [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can form strong hydrogen bonds and van der Waals interactions with active sites, leading to the inhibition or modulation of enzyme activity. Additionally, the phosphonic acid ester group can participate in covalent bonding with target molecules, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- [2-Oxo-3-(3-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
- [2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
- [2-Oxo-3-(4-difluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
Comparison: Compared to its similar compounds, [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester is unique due to the position of the trifluoromethyl group on the phenoxy ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 4-position trifluoromethyl group may offer better steric hindrance and electronic effects, enhancing the compound’s stability and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H14F3O5P |
|---|---|
Molekulargewicht |
326.20 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-[4-(trifluoromethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H14F3O5P/c1-18-21(17,19-2)8-10(16)7-20-11-5-3-9(4-6-11)12(13,14)15/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
PGIFZIBNJFVPHX-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)COC1=CC=C(C=C1)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)









